molecular formula C8H7BrO3 B142738 2-Bromo-3-hydroxy-4-methoxybenzaldehyde CAS No. 2973-58-2

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Cat. No.: B142738
CAS No.: 2973-58-2
M. Wt: 231.04 g/mol
InChI Key: QPDFBPIHEDAUKK-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, is an organic compound with the molecular formula BrC6H2(OH)(OCH3)CHO. It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups.

Mechanism of Action

Target of Action

It’s known that this compound can be used in the preparation of various other compounds , suggesting it may interact with multiple targets depending on the specific context.

Mode of Action

It’s known that benzylic halides, a group to which this compound belongs, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of various other compounds , suggesting it may influence multiple biochemical pathways.

Result of Action

It’s known that this compound can be used in the synthesis of various other compounds , suggesting it may have diverse effects depending on the specific context.

Action Environment

It’s known that this compound is soluble in hot water, ethanol, ether, chloroform, carbon disulfide, and glacial acetic acid , suggesting that its action may be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-hydroxy-4-methoxybenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone, which is involved in the synthesis of natural products like pareitropone and denbinobin . The interactions of this compound with these biomolecules are crucial for its role in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various cellular enzymes, leading to changes in metabolic flux and gene expression patterns . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, its interaction with enzyme active sites can result in enzyme inhibition, affecting downstream metabolic processes . Additionally, changes in gene expression induced by this compound are mediated through its binding to regulatory proteins and DNA sequences.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to its degradation, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and metabolic disturbances . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of natural products like pareitropone and denbinobin highlights its importance in secondary metabolism . The compound’s interactions with metabolic enzymes are essential for its biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is vital for elucidating its cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

2-Bromo-3-hydroxy-4-methoxybenzaldehyde can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde. The reaction typically involves the use of bromine as the brominating agent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar bromination processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Bromo-3-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .

Comparison with Similar Compounds

2-Bromo-3-hydroxy-4-methoxybenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for selective reactions and diverse applications in various fields .

Properties

IUPAC Name

2-bromo-3-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDFBPIHEDAUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279307
Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-58-2
Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Isovanillin (76.1 g, 0.5 m) was suspended in 750 ml of chloroform. Bromine (27.3 ml, 0.5 m) in 200 ml of chloroform was added at 0° slowly. Water was added to give the desired 2-bromo-3-hydroxy-4-methoxy-benzaldehyde, m.p. 197°-203°.
Quantity
76.1 g
Type
reactant
Reaction Step One
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27.3 mL
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reactant
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200 mL
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Reaction Step Two
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0 (± 1) mol
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750 mL
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solvent
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Synthesis routes and methods II

Procedure details

Isovanillin (5 gm, 0.033 mol) was dissolved in glacial acetic acid (30 ml). Anhydrous sodium acetate (5.4 gm) was added to the above solution followed by powdered iron (0.15 gm). The system was flushed thoroughly with nitrogen. A solution of bromine (5.79 gm, 0.0362 mol) in glacial acetic acid (10 ml) was added to the above stirred suspension at room temperature over a period of 15 min. The reaction mixture was stirred at room temperature for 45 min. The reaction mixture was poured into aqueous 2% sodium bisulfite (200 ml) and stirred for 10 min. The precipitate was filtered washed with water (100 ml), and dried to obtain 3.5 gm of 2-bromoisovanillin as white powder mp: (200-202° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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